molecular formula C21H16ClN3OS B2861533 N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895024-07-4

N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2861533
CAS RN: 895024-07-4
M. Wt: 393.89
InChI Key: RWNGGSPIUVGEBW-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide, also known as CPTH2, is a small molecule inhibitor that has gained significant attention in the field of cancer research. CPTH2 is known to inhibit histone acetyltransferases (HATs), which are enzymes that play a crucial role in gene expression and are often overexpressed in cancer cells.

Scientific Research Applications

Antitubercular Agent

This compound has been investigated for its potential as an antitubercular agent. The structural similarity to pyrazinamide, a first-line antitubercular drug, suggests that it could be effective against Mycobacterium tuberculosis. Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range .

Cytotoxicity Assessment

Studies have also focused on the cytotoxicity of this compound on human cells, such as HEK-293 (human embryonic kidney) cells. The results are promising, indicating that the compound and its derivatives are non-toxic to human cells, which is crucial for any potential therapeutic application .

Molecular Docking Studies

Molecular docking studies are essential to understand the interaction of this compound with biological targets. These studies help in predicting the orientation and binding affinity of the compound to enzyme or receptor active sites, which is vital for drug design and development .

Synthesis of Derivatives

The compound serves as a core structure for the synthesis of various derivatives. These derivatives are then screened for their biological activity, which can lead to the discovery of new therapeutic agents with improved efficacy and safety profiles .

Chemical Intermediate

As a chemical intermediate, this compound can be used in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable starting material in organic synthesis, leading to a wide range of applications in medicinal chemistry .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c22-17-8-9-18-19(12-17)27-21(24-18)25(14-16-7-4-10-23-13-16)20(26)11-15-5-2-1-3-6-15/h1-10,12-13H,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNGGSPIUVGEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

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